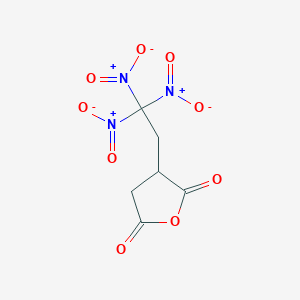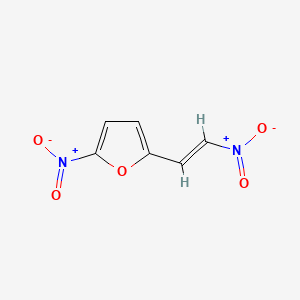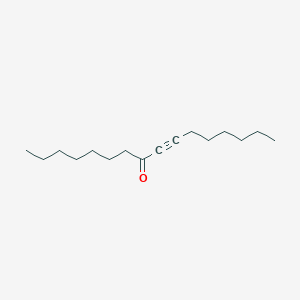
9-Hexadecyn-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hexadecyn-8-one: is an organic compound with the molecular formula C16H28O It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hexadecyn-8-one typically involves the use of alkyne precursors. One common method is the Sonogashira coupling reaction , which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Hexadecyn-8-one can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alkenes or alkanes, depending on the reducing agent used. Hydrogenation with palladium on carbon is a typical method.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the alkyne.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alkenes and alkanes.
Substitution: Various substituted alkynes and alkenes.
Scientific Research Applications
Chemistry: 9-Hexadecyn-8-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and metabolic pathways. Its alkyne group can be tagged with fluorescent markers for imaging studies.
Medicine: The compound has potential applications in drug development. Its ability to undergo various chemical modifications makes it a versatile scaffold for designing new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 9-Hexadecyn-8-one involves its interaction with molecular targets through its alkyne group. The triple bond can participate in various chemical reactions, leading to the formation of new compounds. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
9-Hexadecyn-1-ol: Another alkyne compound with a hydroxyl group instead of a ketone.
9-Hexadecen-1-ol: An alkene with a hydroxyl group, lacking the triple bond.
Hexadecan-1-ol: A saturated alcohol with no double or triple bonds.
Uniqueness: 9-Hexadecyn-8-one is unique due to the presence of both a triple bond and a ketone group. This combination allows for a wide range of chemical reactions and applications. Compared to similar compounds, it offers greater reactivity and versatility in synthetic and industrial processes.
Properties
CAS No. |
89319-68-6 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
hexadec-9-yn-8-one |
InChI |
InChI=1S/C16H28O/c1-3-5-7-9-11-13-15-16(17)14-12-10-8-6-4-2/h3-12,14H2,1-2H3 |
InChI Key |
ICHWPPJIXHKMNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C#CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


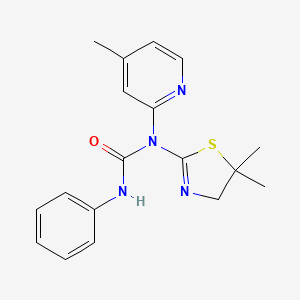
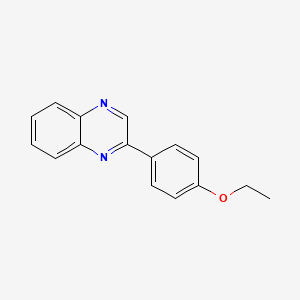
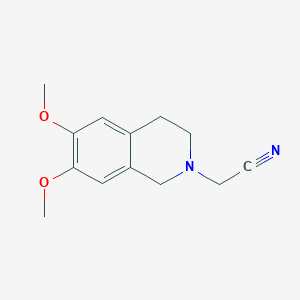

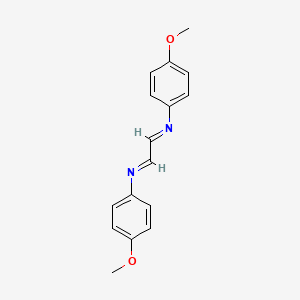

![N-[(4-ethoxyphenyl)carbonyl]glycylglycine](/img/structure/B14160617.png)
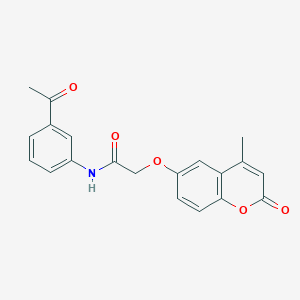
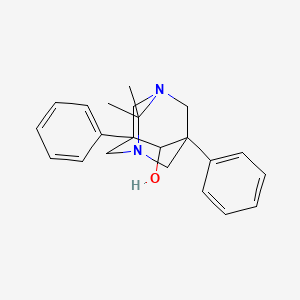
![5,7a-di-tert-butyl-3a,7a-dihydrospiro[indazole-6,2'-oxiran]-7(3H)-one](/img/structure/B14160635.png)
![2-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone](/img/structure/B14160637.png)
